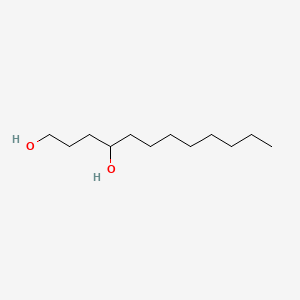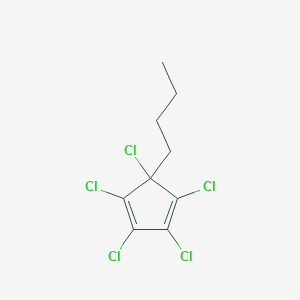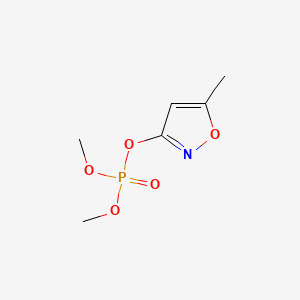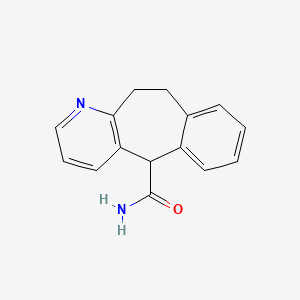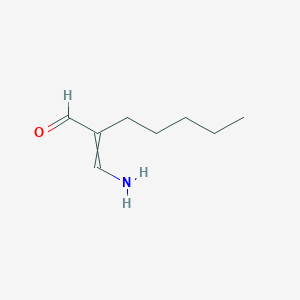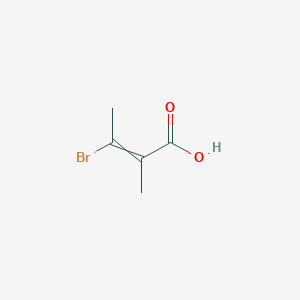
3-Bromo-2-methylbut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methylbut-2-enoic acid is an organic compound with the molecular formula C5H7BrO2 It is a derivative of butenoic acid, characterized by the presence of a bromine atom and a methyl group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylbut-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylbut-2-enoic acid. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-methylbut-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (OR-).
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution: Formation of 2-methylbut-2-enoic acid derivatives.
Addition: Formation of dibromo or bromoalkane derivatives.
Elimination: Formation of 2-methylbut-2-ene.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-bromo-2-methylbut-2-enoic acid involves its reactivity with nucleophiles and electrophiles. The bromine atom and the double bond in the molecule make it a versatile intermediate in organic reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In addition reactions, the double bond can react with electrophiles to form addition products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3-methylbut-2-enoic acid
- 3-Methylbut-2-enoic acid
- 2-Methylbut-2-enoic acid
Comparison: 3-Bromo-2-methylbut-2-enoic acid is unique due to the presence of both a bromine atom and a double bond in its structure. This combination imparts distinct reactivity patterns compared to similar compounds. For example, 2-bromo-3-methylbut-2-enoic acid lacks the double bond, which affects its reactivity in addition reactions. Similarly, 3-methylbut-2-enoic acid does not have the bromine atom, making it less reactive in substitution reactions.
Eigenschaften
CAS-Nummer |
35057-99-9 |
|---|---|
Molekularformel |
C5H7BrO2 |
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
3-bromo-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H7BrO2/c1-3(4(2)6)5(7)8/h1-2H3,(H,7,8) |
InChI-Schlüssel |
JYWSJFSJLIAEOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


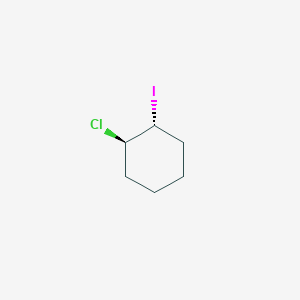
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
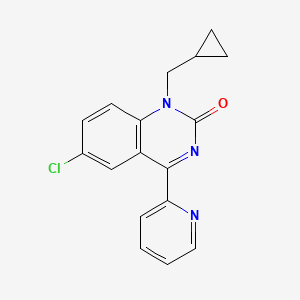

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
